molecular formula C16H26O B14262478 2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one CAS No. 140896-14-6

2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one

Cat. No.: B14262478
CAS No.: 140896-14-6
M. Wt: 234.38 g/mol
InChI Key: KGZBXEKKIHCSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(2,6,6-trimethylbicyclo[311]heptan-3-yl)pent-1-en-3-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one typically involves multiple steps. One common method includes the reaction of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-one with appropriate reagents to introduce the methyl and pentenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions, such as:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Halogenating agents: Chlorine, bromine

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, alkanes, and halogenated derivatives .

Mechanism of Action

The mechanism by which 2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing catalytic activity and metabolic processes . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one lies in its specific functional groups and the resulting chemical properties.

Properties

CAS No.

140896-14-6

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

2-methyl-1-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)pent-1-en-3-one

InChI

InChI=1S/C16H26O/c1-6-15(17)10(2)7-12-8-13-9-14(11(12)3)16(13,4)5/h7,11-14H,6,8-9H2,1-5H3

InChI Key

KGZBXEKKIHCSKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=CC1CC2CC(C1C)C2(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.